molecular formula C12H15BrN2O3 B1406052 N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine CAS No. 1554637-93-2

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine

Cat. No. B1406052
CAS RN: 1554637-93-2
M. Wt: 315.16 g/mol
InChI Key: IBVZWHBZBGAYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-Bromo-2-nitrophenyl)methyl]oxan-4-amine” is an organic compound with the CAS Number: 1554637-93-2. It has a molecular weight of 315.17 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-bromo-2-nitrobenzyl)tetrahydro-2H-pyran-4-amine . The InChI code is 1S/C12H15BrN2O3/c13-10-1-2-12(15(16)17)9(7-10)8-14-11-3-5-18-6-4-11/h1-2,7,11,14H,3-6,8H2 .

Scientific Research Applications

Medicinal Chemistry

“N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine” is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure suggests potential utility in the development of drugs due to the presence of a nitro group, which can undergo chemical transformations to form amines, often found in bioactive molecules .

Agriculture

In agriculture, this compound could be explored for the development of novel pesticides or herbicides. The bromo and nitro substituents are common in compounds with antimicrobial properties, which could be beneficial in protecting crops from pests and diseases .

Materials Science

The compound’s molecular framework could be valuable in materials science, particularly in the synthesis of novel polymers or coatings. The bromo group can facilitate polymerization reactions, while the nitro group could potentially be reduced to an amine, allowing for cross-linking .

Environmental Science

Environmental science could benefit from the compound’s potential use in the detection and removal of pollutants. Its chemical reactivity might be harnessed in sensors or filters designed to capture and break down toxic substances in the environment .

Biochemistry

Biochemically, “N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine” could be a precursor to compounds that interact with biological macromolecules. Its potential to form diverse derivatives makes it a candidate for the study of enzyme inhibition or receptor binding .

Pharmacology

In pharmacology, the compound could be investigated for its therapeutic potential. The nitro group, in particular, is a functional group of interest in pharmacological research due to its transformation into various pharmacophores .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine" .

properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-10-1-2-12(15(16)17)9(7-10)8-14-11-3-5-18-6-4-11/h1-2,7,11,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVZWHBZBGAYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.